molecular formula C8H7N3O3 B12080329 Benzaldehyde, 2-nitro-, 2-formylhydrazone

Benzaldehyde, 2-nitro-, 2-formylhydrazone

Cat. No.: B12080329
M. Wt: 193.16 g/mol
InChI Key: KHKHDOACOYRTMQ-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 2-nitro-, 2-formylhydrazone is an organic compound with a complex structure that includes a benzene ring substituted with a nitro group and a formylhydrazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-nitro-, 2-formylhydrazone typically involves the reaction of 2-nitrobenzaldehyde with hydrazine derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-nitro-, 2-formylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the nitro group or the formylhydrazone group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: These reactions often require catalysts such as palladium or platinum and may be carried out under elevated temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrobenzoic acid derivatives, while reduction can produce aminobenzaldehyde derivatives.

Scientific Research Applications

Benzaldehyde, 2-nitro-, 2-formylhydrazone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-nitro-, 2-formylhydrazone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, while the formylhydrazone group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzaldehyde: A precursor in the synthesis of Benzaldehyde, 2-nitro-, 2-formylhydrazone, it shares the nitrobenzene structure but lacks the formylhydrazone group.

    Benzaldehyde, 2-nitro-, diaminomethylidenhydrazone: Another derivative with similar structural features but different functional groups.

Uniqueness

This compound is unique due to the presence of both the nitro and formylhydrazone groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its utility in various scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]formamide

InChI

InChI=1S/C8H7N3O3/c12-6-10-9-5-7-3-1-2-4-8(7)11(13)14/h1-6H,(H,10,12)/b9-5+

InChI Key

KHKHDOACOYRTMQ-WEVVVXLNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC=O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.